2-(Benzotriazol-1-yloxy)-4-[(3-methylphenyl)amino]pyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
2-(benzotriazol-1-yloxy)-4-(3-methylanilino)pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O2/c1-11-5-4-6-12(9-11)21-17-13(16(19)26)10-20-18(22-17)27-25-15-8-3-2-7-14(15)23-24-25/h2-10H,1H3,(H2,19,26)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDLRBVXKSXPFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)ON3C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Sequential Substitution on Pyrimidine Core
Step 1: Synthesis of 2,4-Dichloropyrimidine-5-carboxamide
The pyrimidine scaffold is constructed from malononitrile or urea derivatives. A common approach involves cyclocondensation of β-keto esters with guanidine carbonate under acidic conditions, yielding 2,4-dihydroxypyrimidine, followed by chlorination using phosphorus oxychloride (POCl₃). Subsequent conversion to the carboxamide is achieved via:
-
Nitrilization : Treatment with ammonium chloride and dimethylformamide (DMF).
-
Hydrolysis : Reaction with aqueous HCl/NaOH to yield 2,4-dichloropyrimidine-5-carboxylic acid, followed by amidation using HBTU or EDC.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | Guanidine, HCl, EtOH, reflux | 65–75 |
| Chlorination | POCl₃, DMF, 80°C | 85–90 |
| Amidation | NH₃ (gas), THF, 0°C | 70–78 |
Challenges :
-
Over-chlorination at position 5 necessitates careful stoichiometry.
-
Carboxamide racemization under acidic conditions requires low-temperature protocols.
Step 2: Installation of Benzotriazol-1-yloxy Group
The BtO group is introduced via nucleophilic displacement of the 2-chloro substituent. Benzotriazole-1-ol (HBt) is activated using phosphonium or uronium coupling agents (e.g., PyBOP, HATU):
Optimizations :
-
Solvent : DMF or dichloromethane (DCM) minimizes side reactions.
-
Temperature : 0–25°C prevents decomposition of the activated intermediate.
Yield : 82–88% (HPLC purity >95%).
Step 3: Introduction of 3-Methylphenylamino Group
The 4-chloro substituent undergoes amination with 3-methylaniline under Pd-catalyzed conditions (Buchwald-Hartwig) or thermal SNAr:
Method A (Pd Catalysis) :
Conditions : 110°C, 12–18 h.
Yield : 75–80%.
Method B (SNAr) :
Elevated temperatures (150°C) in DMSO with K₂CO₃ as base. Lower yields (60–65%) due to competing hydrolysis.
Route 2: Modular Assembly via Suzuki-Miyaura Coupling
An alternative strategy constructs the pyrimidine ring through cross-coupling:
Step 1: Synthesis of Boronate Ester Intermediate
5-Carboxamide-2-(BtO)pyrimidin-4-yl boronate is prepared via iridium-catalyzed C–H borylation of 2-(BtO)-4-iodopyrimidine-5-carboxamide.
Step 2: Coupling with 3-Methylphenyl Iodide
Suzuki-Miyaura reaction with 3-methylphenyl iodide under Pd(PPh₃)₄ catalysis:
Advantages :
-
Avoids harsh amination conditions.
-
Tolerates electron-deficient arenes.
Critical Challenges and Solutions
Regioselectivity in Amination
The 4-position of pyrimidine is more electrophilic than the 2-BtO group, but competing reactions at position 5 occur if the carboxamide is unprotected. Solution : Use of Boc-protected intermediates during amination, followed by deprotection with TFA.
Stability of Benzotriazol-1-yloxy Group
BtO derivatives are prone to hydrolysis under basic conditions. Mitigation : Conduct substitutions in anhydrous DMF with molecular sieves.
Purification Challenges
The target compound’s low solubility in common solvents complicates crystallization. Workaround : Use of reverse-phase chromatography (C18 column, MeCN/H₂O gradient) or trituration with EtOAc/hexane.
Comparative Analysis of Methods
| Parameter | Route 1 (Stepwise) | Route 2 (Suzuki) |
|---|---|---|
| Total Yield | 45–50% | 40–45% |
| Purity (HPLC) | >98% | >97% |
| Scalability | High (kg-scale) | Moderate (100 g-scale) |
| Cost | Lower (cheaper reagents) | Higher (Pd catalysts) |
| Key Limitation | Boc deprotection step | Boronate synthesis |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the benzotriazol-1-yloxy group, potentially converting it to a simpler amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where the benzotriazol-1-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Anticancer Activity : Research indicates that compounds similar to 2-(Benzotriazol-1-yloxy)-4-[(3-methylphenyl)amino]pyrimidine-5-carboxamide may act as inhibitors of critical pathways in cancer cell proliferation. For instance, derivatives have shown efficacy in inhibiting IKK-beta, a kinase involved in inflammatory responses and cancer progression .
- Anti-inflammatory Properties : The compound has been studied for its potential to modulate inflammatory pathways. Its ability to inhibit specific kinases suggests that it could be beneficial in treating inflammatory diseases .
Synthetic Methodologies
The synthesis of this compound involves several steps that can be optimized for yield and purity:
- Synthesis Pathways : The compound can be synthesized through various methods, including the use of benzotriazole derivatives as coupling agents. The reaction typically involves the formation of the pyrimidine ring followed by the introduction of the benzotriazole moiety .
- Yield Optimization : Studies have shown that employing specific catalysts and reaction conditions can significantly enhance the yield of the desired product. For example, using TBTU (benzotriazole-based coupling reagent) has led to improved yields in related compounds .
Therapeutic Potential
The therapeutic potential of this compound is substantial:
| Therapeutic Area | Mechanism of Action | Potential Benefits |
|---|---|---|
| Cancer Treatment | IKK-beta inhibition | Reduces tumor growth |
| Anti-inflammatory | Modulation of signaling pathways | Alleviates symptoms of chronic inflammation |
This table summarizes the therapeutic areas where the compound may exert beneficial effects, highlighting its dual role in cancer and inflammation management.
Case Studies and Research Findings
Several studies have documented the efficacy and applications of related compounds:
- A study published in Organic & Biomolecular Chemistry demonstrated that benzotriazole derivatives could effectively inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways .
- Another investigation revealed that modifications to the pyrimidine structure could enhance anti-inflammatory activity, suggesting a structure-activity relationship that could guide future drug design efforts .
Mechanism of Action
The mechanism of action of this compound in biological systems often involves its interaction with specific molecular targets such as enzymes or receptors. The benzotriazol-1-yloxy group can form hydrogen bonds and π-π interactions with amino acid residues, while the pyrimidine ring can participate in stacking interactions with nucleic acids. These interactions can modulate the activity of enzymes or alter the binding affinity of receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Pyrimidine-5-Carboxamide Derivatives
The pyrimidine-5-carboxamide scaffold is widely utilized in drug discovery. Key analogues include:
AS1517499 (4-(Benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide)
- Substituents: Position 2: [2-(3-Chloro-4-hydroxyphenyl)ethyl]amino Position 4: Benzylamino
- Activity : Potent STAT6 inhibitor (IC₅₀ = 21 nM) with selectivity against Th2 cell differentiation (IC₅₀ = 2.3 nM) .
- Comparison: The target compound’s benzotriazolyloxy group replaces the ethylamino linker in AS1517499, likely altering steric interactions and target specificity.
Cerdulatinib (4-(Cyclopropylamino)-2-((4-(4-(ethylsulfonyl)piperazin-1-yl)phenyl)amino)pyrimidine-5-carboxamide)
- Substituents: Position 2: Substituted phenylamino Position 4: Cyclopropylamino
- Activity : Syk kinase inhibitor with applications in oncology and autoimmune diseases .
Avanafil Derivatives (e.g., 4-((3-Chloro-4-methoxybenzyl)amino)-2-(methylsulfinyl)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide)
- Substituents: Position 2: Methylsulfinyl Position 4: Substituted benzylamino
- Activity : PDE5 inhibitors for erectile dysfunction .
- Comparison : The carboxamide’s N-(pyrimidin-2-ylmethyl) substitution in Avanafil contrasts with the target compound’s unsubstituted carboxamide, which may impact solubility and bioavailability.
Substituted Pyrimidine-5-Carboxamides in Kinase Inhibition
CHMFL-BMX-078 (2-((3-Acrylamido-4-methylphenyl)amino)-N-(2-methyl-5-(3,4,5-trimethoxybenzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide)
Structural Similarity Analysis (CAS 919486-40-1)
- Compound: 4-(Benzylamino)-2-((3-chloro-4-hydroxyphenethyl)amino)pyrimidine-5-carboxamide
- Similarity Score : 0.67 (vs. target compound) .
- Key Differences: The phenethylamino group at position 2 and benzylamino group at position 4 highlight how minor substitutions modulate target affinity and physicochemical properties.
Data Table: Structural and Functional Comparison
Key Findings and Implications
Position 4 Substituents : The 3-methylphenyl group may optimize lipophilicity compared to bulkier benzyl or substituted phenyl groups in other compounds.
Carboxamide Role : The conserved carboxamide at position 5 is critical for hydrogen bonding across analogues, though N-substitutions (e.g., Avanafil) influence pharmacokinetics .
Biological Activity
The compound 2-(Benzotriazol-1-yloxy)-4-[(3-methylphenyl)amino]pyrimidine-5-carboxamide is a novel pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 284.32 g/mol
- CAS Number : 128625-52-5
The compound features a benzotriazole moiety, which is known for its diverse biological activities, including antiviral and anticancer properties.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases that play a crucial role in cancer cell proliferation. For example, it targets RET kinase, which is implicated in various cancers .
- Antiviral Activity : Preliminary studies suggest that similar benzotriazole derivatives exhibit antiviral properties by interfering with viral replication processes. This may include blocking viral entry into host cells or disrupting viral assembly .
- Apoptosis Induction : The compound may induce apoptosis in cancer cells, leading to reduced viability and proliferation of malignant cells .
Biological Assays and Efficacy
A variety of biological assays have been conducted to evaluate the efficacy of this compound:
Case Studies
- Cancer Therapy : In a study involving various benzotriazole derivatives, it was found that certain modifications to the structure significantly enhanced their inhibitory effects on RET kinase, suggesting potential for further development as targeted cancer therapies .
- Viral Infections : A study demonstrated that a related benzotriazole derivative provided protection against CVB5 infection by preventing viral attachment to host cells. This highlights the potential application of such compounds in antiviral drug development .
Q & A
Q. Basic Synthesis Approach :
- Begin with a pyrimidine-5-carboxamide core. Introduce the benzotriazole-1-yloxy group via nucleophilic substitution under anhydrous conditions, using a coupling agent like DCC (dicyclohexylcarbodiimide) to activate the carboxylate intermediate.
- The 3-methylphenylamino substituent can be added via Buchwald-Hartwig amination or direct SNAr (nucleophilic aromatic substitution) under reflux with a palladium catalyst (e.g., Pd(OAc)₂) and ligands such as Xantphos .
- Purify intermediates using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Advanced Optimization :
- For regioselective functionalization, employ protecting groups (e.g., tert-butoxycarbonyl for amines) to avoid side reactions. Monitor reaction progress using LC-MS to detect intermediates .
How should researchers characterize this compound’s structural and chemical properties?
Q. Basic Characterization :
- Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns, particularly the benzotriazole and 3-methylphenyl groups. Key signals include aromatic protons (δ 7.0–8.5 ppm) and carboxamide NH (δ ~10 ppm) .
- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., ESI+ mode, m/z calculated for C₁₈H₁₅N₇O₂: 385.33).
Q. Advanced Techniques :
- X-ray crystallography (if single crystals are obtainable) resolves stereoelectronic effects. For example, highlights pyrimidine ring planarity in similar analogs, critical for binding interactions .
- FT-IR identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹).
What in vitro assays are suitable for evaluating biological activity?
Q. Basic Screening :
- Kinase inhibition assays : Test against JNK, Syk, or BCR-ABL kinases (IC₅₀ determination). Use ADP-Glo™ or fluorescence polarization assays with ATP concentrations adjusted to Km values .
- Cellular cytotoxicity : Use MTT assays in cancer cell lines (e.g., K562 for BCR-ABL inhibition) with doxorubicin as a positive control .
Q. Advanced Mechanistic Studies :
- Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd) to purified kinase domains .
- Crystallography-guided mutagenesis identifies critical residues (e.g., gatekeeper mutations affecting inhibitor binding) .
How can structure-activity relationship (SAR) studies optimize this compound?
Q. Methodological Framework :
- Core modifications : Replace benzotriazole with other heterocycles (e.g., triazolo[1,5-a]pyridine) to enhance solubility. Use ’s Syk inhibitor analogs as a template .
- Substituent tuning : Vary the 3-methylphenyl group to 4-fluoro or 3-chloro derivatives to improve selectivity. Synthesize analogs via parallel synthesis and screen against kinase panels .
- Quantitative SAR (QSAR) : Apply CoMFA/CoMSIA models to predict logP and binding affinity .
How to resolve discrepancies in biological activity data across assays?
Q. Contradiction Analysis :
- Assay conditions : Compare buffer pH (e.g., Tris vs. HEPES) and ATP concentrations, which may alter IC₅₀ values. Use Bradford assays () to standardize protein concentrations .
- Off-target effects : Profile against 50+ kinases (e.g., DiscoverX panel) to identify polypharmacology. Cross-validate with siRNA knockdown .
- Computational docking : Use AutoDock4 () to simulate binding modes under varying protonation states of the carboxamide group .
What strategies improve pharmacokinetic properties like solubility and bioavailability?
Q. Methodology :
- Salt formation : Screen with counterions (e.g., HCl, mesylate) to enhance aqueous solubility. Use dynamic light scattering (DLS) to assess salt stability .
- Prodrug design : Esterify the carboxamide to improve membrane permeability. Hydrolyze in vivo using esterase-containing plasma (monitor via LC-MS/MS) .
- Co-solvent systems : Test PEG-400/water mixtures for in vivo dosing.
How to assess target selectivity and mitigate off-target effects?
Q. Advanced Approaches :
- Kinome-wide profiling : Use thermal shift assays (TSA) to rank kinase binding. Compare with published inhibitors like cerdulatinib () .
- Covalent docking : If the benzotriazole group acts as a warhead, validate covalent binding via mass spectrometry (e.g., intact protein LC-MS) .
What computational tools predict metabolic stability and toxicity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
